8-Tyr-サブスタンスP

概要

説明

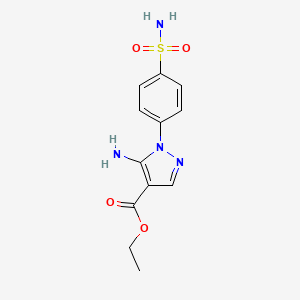

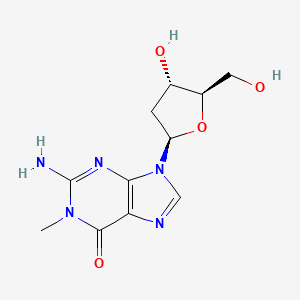

The compound Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2 is a peptide consisting of eleven amino acids. It is a fragment of the neuropeptide Substance P, which is involved in various physiological processes, including pain perception and inflammatory responses . This peptide sequence is known for its role in modulating biological activities and has been studied extensively for its potential therapeutic applications.

科学的研究の応用

Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2: has diverse applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cell signaling and receptor interactions.

Medicine: Explored for its potential in pain management and anti-inflammatory therapies.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

作用機序

Target of Action

8-Tyr-substance P, also known as “Substance P, tyr(8)-” or “Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2”, primarily targets the neurokinin-1 receptor (NK1R) . NK1R is a G-protein coupled receptor found in the central and peripheral nervous systems . It plays a crucial role in neurotransmission and neuromodulation .

Mode of Action

8-Tyr-substance P acts as a biologically active analogue of Substance P . It binds to the NK1R, leading to the activation of the receptor . This interaction triggers a cascade of intracellular events, resulting in various physiological responses .

Biochemical Pathways

The binding of 8-Tyr-substance P to NK1R affects several biochemical pathways. The exact pathways and their downstream effects are complex and depend on the specific cellular context . It’s known that the activation of nk1r can lead to the release of intracellular calcium, influencing various cellular functions .

Pharmacokinetics

Like other peptides, it is expected to be subject to proteolytic degradation, which can influence its bioavailability

Result of Action

The activation of NK1R by 8-Tyr-substance P can lead to a variety of molecular and cellular effects. These include the stimulation of smooth muscle contraction, exocrine and endocrine gland secretion, and the regulation of immune and inflammatory responses .

Action Environment

The action, efficacy, and stability of 8-Tyr-substance P can be influenced by various environmental factors. These include the presence of other signaling molecules, the specific cellular and tissue context, and potentially the physiological and pathological state of the organism . .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

Deprotection: Temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides like Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2 involves large-scale SPPS with automated peptide synthesizers. This ensures high yield and purity, making the process efficient and scalable for commercial purposes .

化学反応の分析

Types of Reactions

Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2: can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Fmoc-protected amino acids and coupling agents like HBTU.

Major Products

Oxidation: Methionine sulfoxide.

Reduction: Free thiol groups.

Substitution: Modified peptides with altered biological activity.

類似化合物との比較

Similar Compounds

Substance P: A neuropeptide with a similar sequence but additional amino acids.

Neurokinin A: Another member of the tachykinin family with overlapping biological functions.

Neurokinin B: Shares structural similarities and interacts with similar receptors.

Uniqueness

Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2: is unique due to its specific sequence, which confers distinct biological activities. Its ability to modulate pain and inflammation makes it a valuable target for therapeutic research .

特性

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H98N18O14S/c1-36(2)32-45(57(90)74-41(53(68)86)26-31-96-3)73-52(85)35-72-54(87)46(34-38-18-20-39(82)21-19-38)78-58(91)47(33-37-12-5-4-6-13-37)79-56(89)42(22-24-50(66)83)75-55(88)43(23-25-51(67)84)76-59(92)49-17-11-30-81(49)62(95)44(15-7-8-27-64)77-60(93)48-16-10-29-80(48)61(94)40(65)14-9-28-71-63(69)70/h4-6,12-13,18-21,36,40-49,82H,7-11,14-17,22-35,64-65H2,1-3H3,(H2,66,83)(H2,67,84)(H2,68,86)(H,72,87)(H,73,85)(H,74,90)(H,75,88)(H,76,92)(H,77,93)(H,78,91)(H,79,89)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKLWPIJUANGPO-CUZNLEPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H98N18O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1363.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55614-10-3 | |

| Record name | Substance P, tyr(8)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055614103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | azanium 2,4-dihydroxybenzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the substitution of tyrosine for phenylalanine at position 8 ([Tyr8]-substance P) impact the biological activity compared to native substance P?

A: The research paper "" [] demonstrates that [Tyr8]-substance P exhibits similar biological activities compared to synthetic substance P, albeit with some differences. While both peptides stimulate the contraction of the isolated guinea pig ileum and decrease systemic blood pressure in dogs, [Tyr8]-substance P requires twice the dosage to achieve the same effect. Furthermore, the analog induces a more gradual increase in muscle tone in the isolated gut compared to the sharper response elicited by native substance P. This suggests that the phenylalanine to tyrosine substitution at position 8 might subtly influence the interaction with the substance P receptor, leading to altered signal transduction kinetics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-dimethyl-3H-benzo[e]indole](/img/structure/B1353861.png)